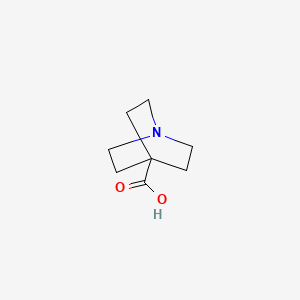

Quinuclidine-4-carboxylic acid

Overview

Description

Quinuclidine-4-carboxylic acid is an organic compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-4-carboxylic acid .

Synthesis Analysis

Quinuclidine-4-carboxylic acid can be synthesized from isatin with acetone in the presence of an alkali . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction . The synthesis of 4-aminoquinuclidine from quinuclidine-4-carboxylic acid has also been reported .

Molecular Structure Analysis

The molecular structure of Quinuclidine-4-carboxylic acid comprises a carboxyl functional group, CO2H, attached to a quinuclidine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .

Chemical Reactions Analysis

Quinuclidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 4-aminoquinuclidine and its derivatives . It can also participate in the Doebner reaction for catalyzing cascade reactions .

Physical And Chemical Properties Analysis

Quinuclidine-4-carboxylic acid has a molecular weight of 155.194 Da . It is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

1. Alkaline Phosphatase Inhibitors

- Application Summary: Quinuclidine-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These compounds could be a rich source of biological potential .

- Methods of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data . The most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .

- Results: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) . Among them, one compound was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM .

2. Antibacterial Agents

- Application Summary: A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antibacterial activities .

- Methods of Application: The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .

- Results: Some compounds displayed good antibacterial activity against Staphylococcus aureus . One compound showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli .

3. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones and their derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Methods of Application: The synthetic approaches to these compounds often involve the synthesis of their heteroannelated derivatives .

- Results: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

4. Catalyst and Chemical Building Block

- Application Summary: Quinuclidine is used as a catalyst and a chemical building block in organic synthesis . It is also used in the preparation of quinine and alkaloids .

- Methods of Application: Quinuclidine finds application as a ligand, which is useful in the studies of OsO4-catalyzed dihydroxylation of olefins .

- Results: This application has been used in various studies and has contributed to the advancement of organic synthesis .

5. Synthesis of Fused Ring Systems

- Application Summary: Quinoline-2,4-diones, which can be derived from Quinuclidine-4-carboxylic acid, play a unique role in natural and synthetic chemistry due to their biological and pharmacological activities . They have been used in the synthesis of fused ring systems .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of these compounds in the synthesis of fused ring systems .

- Results: More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif . These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

6. Catalyst and Chemical Building Block

- Application Summary: Quinuclidine, which can be derived from Quinuclidine-4-carboxylic acid, acts as a catalyst and a chemical building block in organic synthesis . It is also used in the preparation of quinine and alkaloids .

- Methods of Application: Quinuclidine finds application as a ligand, which is useful in the studies of OsO4-catalyzed dihydroxylation of olefins .

- Results: This application has been used in various studies and has contributed to the advancement of organic synthesis .

Safety And Hazards

Quinuclidine-4-carboxylic acid hydrochloride, a related compound, has been classified as potentially harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLDHNFTITERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548666 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinuclidine-4-carboxylic acid | |

CAS RN |

55022-88-3 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)